(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S2 and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications
Molecular and Electronic Analysis
A study by Beytur and Avinca (2021) on similar compounds, specifically heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, explored the molecular, electronic, nonlinear optical properties, and spectroscopic analysis of these compounds. This research sheds light on the electronic properties of such compounds, which are crucial for understanding their potential applications in various fields, including material science and drug design (Beytur & Avinca, 2021).
Crystal Structure and Intermolecular Interactions
Shukla et al. (2014) analyzed the intermolecular interactions in derivatives of 1,2,4-triazoles, which are structurally related to the compound . Their study provides insights into the types of interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. Understanding these interactions is crucial for the application of these compounds in crystal engineering and pharmaceutical formulation (Shukla et al., 2014).
Synthesis and Structural Variability
Research by Ried et al. (1981) on the synthesis and ring opening of Benzothienooxazinen offers an understanding of the chemical reactions and structural transformations relevant to compounds like (3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide. This information is vital for synthesizing and manipulating such compounds for specific scientific applications (Ried et al., 1981).
Application in Fluorescence Detection
Higashijima et al. (1992) researched the use of thiazine chromophores for fluorescence detection, which is relevant to the study of this compound. This work underscores the potential of such compounds in analytical chemistry, particularly in fluorescence-based detection methods (Higashijima et al., 1992).
Properties
IUPAC Name |
(3Z)-3-[(3-chloro-2-methylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S2/c1-13-16(22)3-2-4-17(13)24-11-19-20(26)21-18(9-10-29-21)25(30(19,27)28)12-14-5-7-15(23)8-6-14/h2-11,24H,12H2,1H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLEOAWGJVTDO-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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